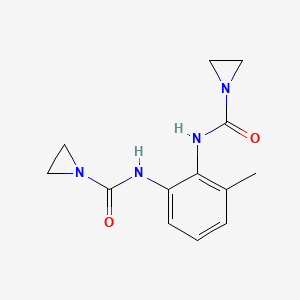
N,N'-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide): is a bifunctional aziridine compound known for its cross-linking properties. It is used in various industrial applications due to its ability to enhance the physical properties of materials such as polymers, rubbers, and adhesives.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide) typically involves a multi-step reaction. The process begins with the oxidation of aziridine to aziridinone, followed by a reaction with ammonium sulfite to yield the final product .
Industrial Production Methods: In industrial settings, the compound is produced using large-scale chemical reactors that ensure precise control over reaction conditions such as temperature, pressure, and pH. The final product is then purified through crystallization or distillation to achieve the desired purity levels .
化学反応の分析
Types of Reactions: N,N’-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aziridinone derivatives.
Reduction: It can be reduced to form simpler amine compounds.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include aziridinone derivatives, amine compounds, and substituted aziridines .
科学的研究の応用
N,N’-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide) has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of polymers and resins.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of high-performance materials such as rubber and adhesives.
作用機序
The compound exerts its effects primarily through the formation of covalent bonds with target molecules. The aziridine rings are highly reactive and can form cross-links with various functional groups, leading to enhanced material properties. The molecular targets include amine, hydroxyl, and carboxyl groups, which are commonly found in polymers and biomolecules .
類似化合物との比較
- N,N’-(methylenedi-p-phenylene)bis(aziridine-1-carboxamide)
- N,N’-(1,3-Phenylene)dimaleimide
Comparison: N,N’-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide) is unique due to its specific substitution pattern on the phenylene ring, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly suitable for applications requiring high-performance materials .
特性
CAS番号 |
27179-21-1 |
|---|---|
分子式 |
C13H16N4O2 |
分子量 |
260.29 g/mol |
IUPAC名 |
N-[2-(aziridine-1-carbonylamino)-3-methylphenyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C13H16N4O2/c1-9-3-2-4-10(14-12(18)16-5-6-16)11(9)15-13(19)17-7-8-17/h2-4H,5-8H2,1H3,(H,14,18)(H,15,19) |
InChIキー |
GMXUTNKMGDFROI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CC2)NC(=O)N3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


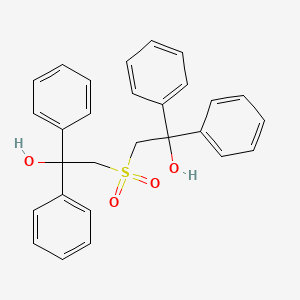
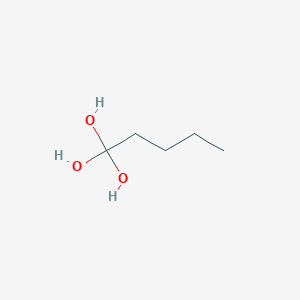
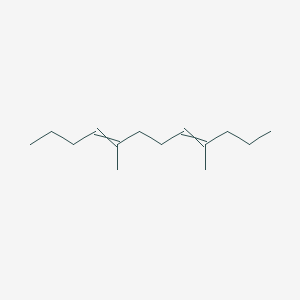
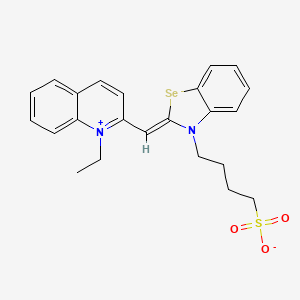
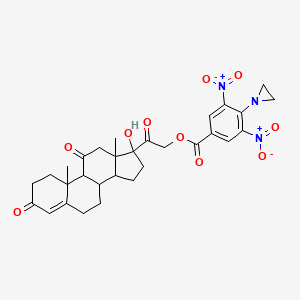
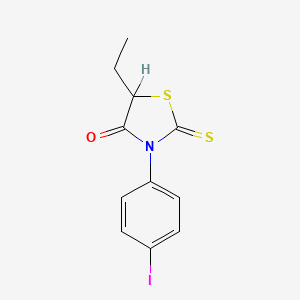
![Benzene, 1,1'-[ethylidenebis(seleno)]bis-](/img/structure/B14693783.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)
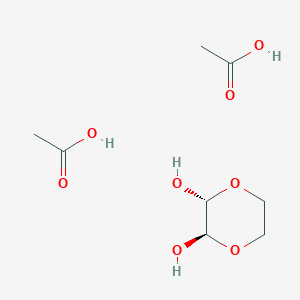
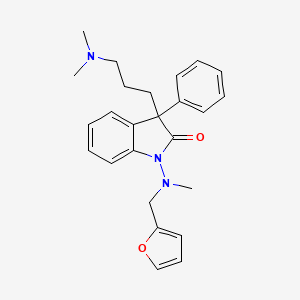
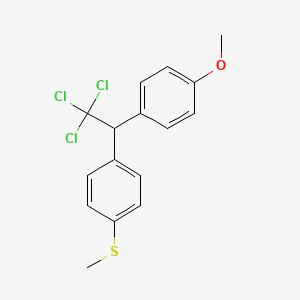
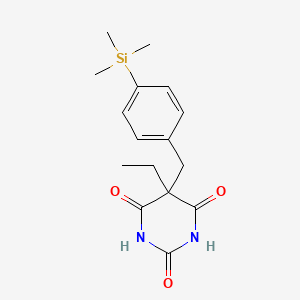
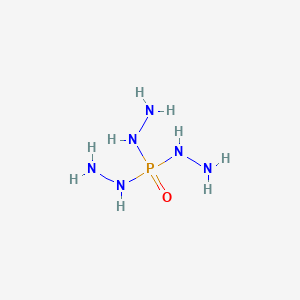
![N,N'-Bis[3-(triethylsilyl)propyl]urea](/img/structure/B14693819.png)
